REACTION_CXSMILES
|
Br[C:2]1[C:14]2[C:13]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[NH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:21]1([C:13]2([C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=3)[C:14]3[CH:2]=[C:3]([NH:27][C:28]4[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=4)[CH:4]=[CH:5][C:6]=3[C:7]3[C:12]2=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:2.3,5.6.7,8.9.10|
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Name
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|
Quantity
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40 g
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Type
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reactant
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Smiles
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BrC1=CC=CC=2C3=CC=CC=C3C(C12)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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12 mL
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Type
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reactant
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Smiles
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NC1=CC=CC=C1
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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CC(C)([O-])C.[Na+]
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Name
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Quantity
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1.5 L
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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|
Quantity
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0.85 g
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Type
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catalyst
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Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
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Name
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Quantity
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0.3 g
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Type
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catalyst
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Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture is subsequently partitioned between toluene and water
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Type
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WASH
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Details
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the organic phase is washed three times with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CUSTOM
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Details
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evaporated in a rotary evaporator
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Type
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CUSTOM
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Details
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The residue which remains is recrystallised from heptane/ethyl acetate
|
Name
|
|
Type
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|
Smiles
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C1(=CC=CC=C1)C1(C2=CC=CC=C2C=2C=CC(=CC12)NC1=CC=CC=C1)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |